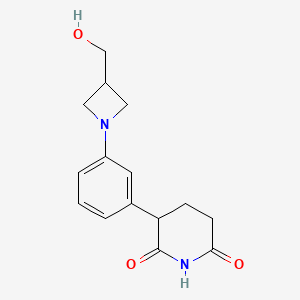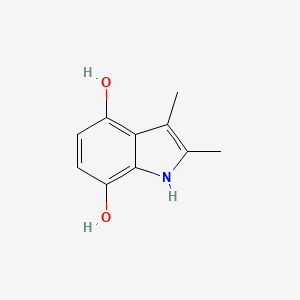
2,3-Dimethyl-1h-indole-4,7-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1h-indole-4,7-diol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2,3-Dimethyl-1h-indole-4,7-diol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol, yielding the desired indole derivative . Other methods may include transition metal-catalyzed reactions and reductive cyclization reactions .
Industrial Production Methods
Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
2,3-Dimethyl-1h-indole-4,7-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
科学的研究の応用
2,3-Dimethyl-1h-indole-4,7-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties
Industry: Indole derivatives are used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-1h-indole-4,7-diol involves its interaction with various molecular targets and pathways. Indole derivatives often act by binding to specific receptors or enzymes, modulating their activity. For example, some indole compounds inhibit enzymes involved in cancer cell proliferation . The exact mechanism depends on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to 2,3-Dimethyl-1h-indole-4,7-diol include other indole derivatives such as:
- 2,3-Dimethylindole
- 1H-Indole-2-carboxylate derivatives
- Indole-3-acetic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
35524-83-5 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC名 |
2,3-dimethyl-1H-indole-4,7-diol |
InChI |
InChI=1S/C10H11NO2/c1-5-6(2)11-10-8(13)4-3-7(12)9(5)10/h3-4,11-13H,1-2H3 |
InChIキー |
JXPBYUPGGBUHPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=C(C=CC(=C12)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


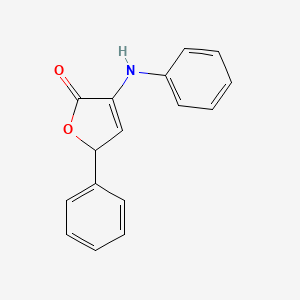
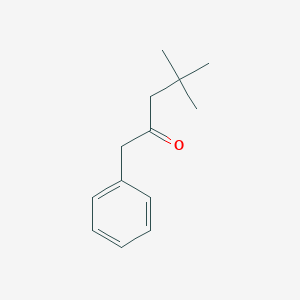
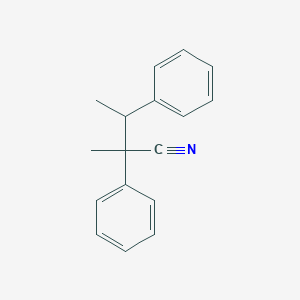
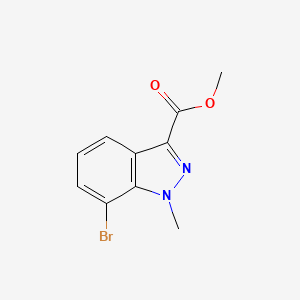

![Tert-butyl N-[1-[[1-(hydrazinecarbonyl)-2-phenyl-ethyl]carbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B14001907.png)
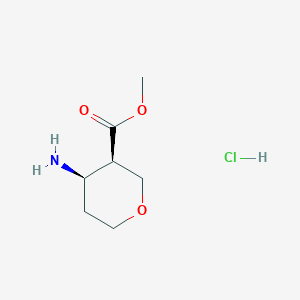
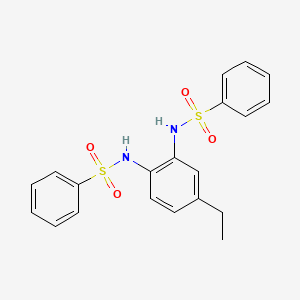
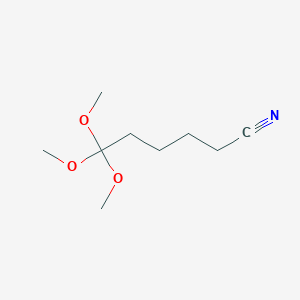
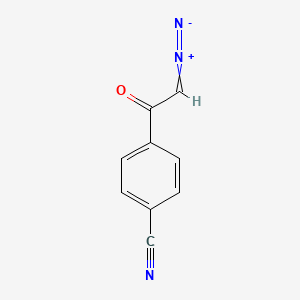
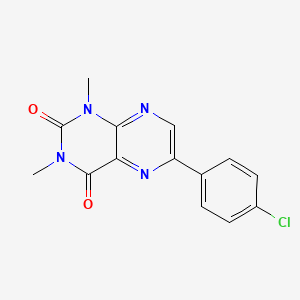
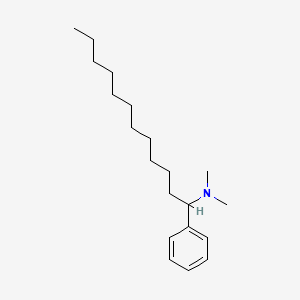
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
